2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[5-(4-METHYLPYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[5-(4-METHYLPYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the oxadiazole ring via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves the coupling of the thiazole and oxadiazole intermediates with the pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[5-(4-METHYLPYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[5-(4-METHYLPYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[5-(4-METHYLPYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Zwitterions: Molecules with both positive and negative charges, used in various chemical applications.
Uniqueness
N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[5-(4-METHYLPYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its multi-ring structure, which imparts specific chemical properties and reactivity. Its combination of thiazole, pyridine, and oxadiazole rings makes it a versatile compound for various applications, distinguishing it from simpler molecules like piperine and tert-butyl carbamate.
Properties
Molecular Formula |
C14H13N5O2S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-3-4-15-6-10(8)12-18-19-14(21-12)22-7-11(20)17-13-16-5-9(2)23-13/h3-6H,7H2,1-2H3,(H,16,17,20) |
InChI Key |
PSRCLGZMYSAEES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(S3)C |
Origin of Product |
United States |
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